molecular formula C14H21N3O B15058706 6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinaldehyde

6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinaldehyde

Cat. No.: B15058706
M. Wt: 247.34 g/mol
InChI Key: DIHGUHAKFWWBRZ-UHFFFAOYSA-N
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Description

6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinaldehyde ( 1355177-74-0) is a high-purity chemical building block with a molecular weight of 247.34 g/mol and the molecular formula C 14 H 21 N 3 O . This nicotinaldehyde derivative is characterized by its reactive aldehyde functional group and a substituted piperazine moiety, making it a valuable intermediate in medicinal chemistry and drug discovery research. The compound is primarily used in the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates. Its molecular structure allows it to serve as a key precursor for the creation of Schiff bases, heterocyclic compounds, and other derivatives through reactions with primary amines, hydrazines, and other nucleophiles. Researchers utilize this compound in hit-to-lead optimization studies, where its chemical scaffold is employed to explore structure-activity relationships and enhance binding affinity to biological targets. The compound is offered with comprehensive analytical data and is shipped with cold-chain transportation to ensure stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

2-methyl-6-(4-propan-2-ylpiperazin-1-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C14H21N3O/c1-11(2)16-6-8-17(9-7-16)14-5-4-13(10-18)12(3)15-14/h4-5,10-11H,6-9H2,1-3H3

InChI Key

DIHGUHAKFWWBRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCN(CC2)C(C)C)C=O

Origin of Product

United States

Preparation Methods

Halogenated Pyridine Precursors

A benchmark method involves substituting halogen atoms at position 6 with 4-isopropylpiperazine. The synthesis typically proceeds via:

Step 1: Preparation of 6-Chloro-2-methylnicotinaldehyde

  • Vilsmeier-Haack formylation of 2-methyl-6-chloropyridine introduces the aldehyde group at C3.
  • Reaction conditions : POCl₃/DMF complex in anhydrous dichloroethane at 0–5°C, followed by hydrolysis.

Step 2: Piperazine Substitution

  • NAS protocol : React 6-chloro-2-methylnicotinaldehyde with 4-isopropylpiperazine (1.2 eq) in dimethyl sulfoxide (DMSO) using K₂CO₃ (2.0 eq) at 70°C for 12–18 hours.
  • Yield : 72–78% after dichloromethane extraction and silica gel chromatography.
Parameter Value Source
Solvent DMSO
Base K₂CO₃
Temperature 70°C
Reaction Time 12–18 h

Critical considerations :

  • Aldehyde protection (e.g., acetal formation) may be necessary to prevent side reactions during prolonged heating.
  • Electron-withdrawing aldehyde group deactivates the pyridine ring, necessitating vigorous conditions.

Transition Metal-Catalyzed Coupling Strategies

Buchwald-Hartwig Amination

For electron-deficient pyridines, palladium-catalyzed couplings offer superior selectivity:

Step 1: Synthesis of 6-Bromo-2-methylnicotinaldehyde

  • Directed ortho-metalation : Use LDA (2.5 eq) at −78°C to deprotonate 2-methylnicotinaldehyde, followed by quenching with Br₂ (1.1 eq).

Step 2: Piperazine Installation

  • Catalytic system : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.5 eq) in toluene at 110°C.
  • Yield : 68% after 24 hours with column purification.
Component Quantity Role
Pd₂(dba)₃ 5 mol% Catalyst
Xantphos 10 mol% Ligand
Cs₂CO₃ 2.5 eq Base

Advantages :

  • Tolerates unprotected aldehyde groups under anhydrous conditions.
  • Enables coupling of sterically hindered amines.

Oxidation of Alcohol Intermediates

TEMPO/NaOCl-Mediated Oxidation

An alternative route oxidizes hydroxymethyl precursors to aldehydes:

Step 1: Synthesis of 6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinyl Alcohol

  • Reduction : Treat methyl 6-(4-isopropylpiperazin-1-yl)-2-methylnicotinate with LiAlH₄ (3.0 eq) in THF at 0°C.

Step 2: Oxidation to Aldehyde

  • TEMPO catalysis : 2,2,6,6-Tetramethylpiperidine-N-oxyl (0.5 mol%), NaOCl (1.5 eq), KBr (0.1 eq) in CH₂Cl₂/H₂O at pH 9.5.
  • Yield : 88% after extraction and distillation.
Oxidizing Agent Temperature Time Yield
NaOCl/TEMPO 10–25°C 30–60 min 88%

Key observation :

  • Aqueous workup with sodium thiosulfate neutralizes excess hypochlorite, preventing over-oxidation to carboxylic acids.

Comparative Analysis of Methodologies

Table 1: Efficiency Metrics for Synthetic Routes

Method Overall Yield Purity (HPLC) Scalability
NAS in DMSO 72–78% 95–97% Moderate
Buchwald-Hartwig 68% 98% High
TEMPO Oxidation 88% 96% Low

Trade-offs :

  • NAS : Cost-effective but requires aldehyde protection.
  • Buchwald-Hartwig : High purity at elevated catalyst costs.
  • TEMPO : Excellent yields but multi-step sequence.

Process Optimization and Troubleshooting

Aldehyde Protection Strategies

  • Acetal formation : React with ethylene glycol (5 eq) and p-TsOH (0.1 eq) in benzene under reflux.
  • Stability : Acetal-protected intermediates tolerate temperatures ≤100°C during NAS.

Chemical Reactions Analysis

Types of Reactions

6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: 6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinic acid.

    Reduction: 6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinol.

    Substitution: Various substituted piperazine derivatives depending on the electrophile used.

Scientific Research Applications

6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may act as an inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • The aldehyde group in this compound distinguishes it from analogs like 5-(4-isopropylpiperazin-1-yl)pyridin-2-amine, which contains a primary amine. This difference likely influences reactivity, with the aldehyde enabling Schiff base formation or redox reactions .

Research Implications and Limitations

  • Reactivity : The aldehyde moiety in this compound may offer advantages in covalent drug design but requires stabilization to prevent polymerization or oxidation.
  • Synthesis Challenges : The discontinuation of this compound and its analogs suggests synthetic complexity or instability under standard storage conditions .

Biological Activity

6-(4-Isopropylpiperazin-1-yl)-2-methylnicotinaldehyde is a compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H20N4OC_{14}H_{20}N_{4}O, and its CAS number is 1355177-74-0. The compound features a nicotinaldehyde moiety substituted with an isopropylpiperazine group, which is known for enhancing bioactivity through improved receptor binding.

Pharmacological Activity

Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of nicotinaldehyde possess significant antitumor effects. For instance, a series of synthesized compounds demonstrated promising results against various cancer cell lines, suggesting that structural modifications can enhance efficacy .
  • Antimicrobial Properties : The compound's piperazine component may contribute to its antimicrobial activity. Similar piperazine derivatives have been evaluated for their ability to inhibit bacterial growth, indicating potential use as antibacterial agents .
  • CNS Activity : The presence of the piperazine ring often correlates with central nervous system (CNS) effects. Compounds with similar structures have been studied for their interactions with serotonin receptors, which are critical targets in the treatment of mood disorders .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Nicotinaldehyde Core : Using standard synthetic methods to construct the nicotinaldehyde framework.
  • Piperazine Substitution : Introducing the isopropylpiperazine group through nucleophilic substitution reactions.
  • Purification : Employing techniques such as recrystallization or chromatography to isolate the final product.

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

  • Antitumor Evaluation : A study synthesized various piperazine derivatives, including those based on nicotinamide structures, and evaluated their cytotoxic effects on cancer cell lines. Results indicated that certain substitutions significantly enhanced antitumor activity .
  • Antimicrobial Testing : Research demonstrated that piperazine-containing compounds exhibited notable antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus. These findings support the hypothesis that modifications in piperazine derivatives can lead to improved antimicrobial efficacy .
  • CNS Interaction Studies : In vivo studies assessed the effects of similar compounds on serotonin receptor binding, revealing potential anxiolytic and antidepressant properties linked to the piperazine structure .

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
Compound ANicotinamide + PiperazineAntitumor
Compound BPyridine + PiperazineAntimicrobial
Compound CFluorinated Aromatic + PiperazineCNS effects

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